molecular formula C19H17F3N6O2 B2887842 (4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396865-22-7

(4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2887842
CAS No.: 1396865-22-7
M. Wt: 418.38
InChI Key: NJNGZIZJVGKPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a synthetically designed small molecule of high interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperazine scaffold, a privileged structure in pharmacology that is frequently found in compounds targeting the central nervous system (CNS) . The molecule is further functionalized with a 2-hydroxyphenyl group, which can be a key pharmacophoric feature, and a 2H-tetrazole moiety bearing a lipophilic trifluoromethylphenyl group. The tetrazole ring is a well-known bioisostere for carboxylic acids and other acidic functions, often employed to improve metabolic stability, bioavailability, and membrane permeability in drug candidates. The presence of the potent electron-withdrawing trifluoromethyl group is a common strategy to enhance binding affinity and modulate the compound's physicochemical properties. While the specific biological profile of this compound is an area of active investigation, its molecular architecture suggests potential as a versatile scaffold for developing novel ligands for various enzymatic and receptor targets. Researchers are exploring its utility in developing pharmacologic tools, particularly in areas where piperazine-based compounds have shown significant activity. This product is provided for research purposes as a high-purity solid. It is intended for in vitro applications only, including target-based screening assays, structure-activity relationship (SAR) studies, and mechanistic pharmacological investigations. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-(2-hydroxyphenyl)piperazin-1-yl]-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O2/c20-19(21,22)13-5-7-14(8-6-13)28-24-17(23-25-28)18(30)27-11-9-26(10-12-27)15-3-1-2-4-16(15)29/h1-8,29H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNGZIZJVGKPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine derivative and the tetrazole derivative. These intermediates are then coupled together under specific reaction conditions to form the final product. Common synthetic routes include:

  • Cyclization reactions : Cyclization of 1,2-diamine derivatives with sulfonium salts.

  • Ugi reaction : A multicomponent reaction involving an amine, a carbonyl compound, an isocyanide, and an aldehyde or ketone.

  • Photocatalytic synthesis : Utilizing light to drive the chemical reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : Conversion of functional groups

Biological Activity

The compound (4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone , identified by its CAS number 1396807-45-6, is a synthetic organic molecule with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21F3N4O2C_{22}H_{21}F_3N_4O_2, with a molecular weight of 462.5 g/mol . The structure features a piperazine ring, a hydroxyphenyl group, and a trifluoromethyl-substituted phenyl group, which are critical for its biological activity.

PropertyValue
CAS Number1396807-45-6
Molecular FormulaC22H21F3N4O2
Molecular Weight462.5 g/mol
Structural FeaturesPiperazine, Hydroxyphenyl, Trifluoromethyl

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of piperazine have been shown to scavenge free radicals effectively. The antioxidant activity is often attributed to the presence of phenolic groups, which can donate electrons and stabilize free radicals .

2. Anti-Melanogenic Effects

A related study evaluated the anti-melanogenic effects of phenolic compounds on B16F10 cells, demonstrating that certain derivatives inhibit tyrosinase activity—a key enzyme in melanin biosynthesis. The compound may exhibit similar properties due to the hydroxyphenyl moiety, which is known to interact with tyrosinase .

3. Cytotoxicity and Cell Viability

In vitro assays using the MTT method revealed that several piperazine derivatives exhibit low cytotoxicity at concentrations up to 25 μM . This suggests that the compound could be a viable candidate for further pharmacological development without significant toxic effects on normal cells .

The biological mechanisms underlying the activity of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : The presence of the hydroxyphenyl group may facilitate interaction with enzymes such as tyrosinase, leading to reduced melanin production.
  • Free Radical Scavenging : The antioxidant properties help mitigate oxidative stress, which is implicated in various diseases.

Case Studies and Research Findings

Several studies have focused on similar compounds containing piperazine and phenolic groups:

  • A study reported that derivatives showed promising results in inhibiting tyrosinase from Agaricus bisporus, highlighting their potential as anti-melanogenic agents .
  • Another investigation into piperazine-based compounds found them effective against various cancer cell lines, suggesting potential anticancer properties .

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structural analogs vary in substituents on both the piperazine and tetrazole moieties. Key examples include:

Compound Name Piperazine Substituent Tetrazole Substituent Key Structural Differences
Target Compound 2-Hydroxyphenyl 4-(Trifluoromethyl)phenyl Reference standard for comparison.
(2-(4-Chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone Phenethyl 4-Chlorophenyl Phenethyl increases lipophilicity; Cl vs. CF₃ alters electronic properties.
[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-[4-(2-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]methanone 3,5-Dimethoxyphenyl 2-Fluorophenyl-thiazole Thiazole replaces tetrazole; methoxy groups enhance electron density.
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl](thiophen-2-yl)methanone N/A (pyrazole core) Thiophene Pyrazole instead of piperazine-tetrazole; thiophene introduces sulfur interactions.

Key Observations :

  • Piperazine vs. Pyrazole/Thiazole : Piperazine-based compounds (e.g., target, ) exhibit greater conformational flexibility compared to rigid heterocycles like pyrazole or thiazole .
  • Substituent Effects :
    • Hydroxyl (target) vs. Methoxy (): Hydroxyl groups improve solubility but may reduce metabolic stability compared to methoxy.
    • CF₃ (target) vs. Cl (): CF₃’s stronger electron-withdrawing effect enhances binding to hydrophobic pockets in receptors.
Spectral Characterization
  • FT-IR: A carbonyl stretch near 1680 cm⁻¹ confirms the methanone bridge, while tetrazole C=N vibrations appear at ~1450 cm⁻¹ .
  • ¹H NMR : Piperazine protons resonate as a multiplet (δ 2.5–3.5 ppm), whereas the 2-hydroxyphenyl group shows a singlet for the -OH proton (δ 5.5 ppm) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the piperazine and tetrazole moieties under controlled conditions. Key steps may require:

  • Temperature control (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., DMF or dichloromethane) to enhance reactivity .
  • Catalysts such as triethylamine or Pd-based systems for cross-coupling reactions .
  • Monitoring reaction progress via HPLC or NMR to identify intermediates and confirm purity .

Q. How is structural characterization of this compound achieved?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve aromatic protons and confirm substituent positions .
  • X-ray crystallography for absolute configuration determination, particularly for resolving stereochemistry in the piperazine and tetrazole rings .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the initial biological activity screening strategies?

  • Methodological Answer : Prioritize in vitro assays to evaluate:

  • Receptor binding affinity (e.g., serotonin or dopamine receptors due to the piperazine moiety) using radioligand displacement assays .
  • Enzyme inhibition (e.g., cyclooxygenase or kinases) via fluorometric or colorimetric substrate turnover measurements .
  • Cytotoxicity in cancer cell lines (e.g., MTT assays) to identify therapeutic potential .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data be resolved for analogs of this compound?

  • Methodological Answer :

  • Perform computational docking studies to model interactions between the compound’s trifluoromethylphenyl group and target proteins (e.g., using AutoDock Vina) .
  • Validate hypotheses via iterative synthesis of analogs with modified substituents (e.g., replacing the hydroxyl group with methoxy) and reassay .
  • Apply statistical tools (e.g., principal component analysis) to identify physicochemical properties (logP, polar surface area) driving activity discrepancies .

Q. What strategies optimize pharmacokinetic (PK) properties while retaining bioactivity?

  • Methodological Answer :

  • LogP adjustment : Introduce hydrophilic groups (e.g., sulfonate) to the tetrazole ring to improve solubility without disrupting target binding .
  • Metabolic stability testing : Use liver microsome assays (e.g., human hepatocytes) to identify vulnerable sites (e.g., hydroxylation of the phenyl group) and block them via fluorination .
  • Plasma protein binding assays (e.g., equilibrium dialysis) to assess bioavailability limitations .

Q. How to design experiments addressing environmental fate and ecotoxicity?

  • Methodological Answer : Follow a tiered approach:

  • Laboratory studies : Measure hydrolysis/photolysis rates under varying pH and UV exposure .
  • Biotic degradation : Use soil microcosms or activated sludge to assess microbial breakdown pathways .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae, focusing on the piperazine moiety’s persistence .

Q. What experimental frameworks elucidate the mechanism of action in complex biological systems?

  • Methodological Answer :

  • Transcriptomics/proteomics : Profile gene/protein expression changes in treated vs. untreated cells (e.g., RNA-seq or SILAC labeling) .
  • Kinase activity profiling : Use multiplexed kinase inhibitor bead arrays to identify off-target effects .
  • In vivo imaging : Track compound distribution in model organisms via fluorescence tagging or PET isotopes .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Replicate experiments using reference compounds (e.g., known kinase inhibitors) as internal controls .
  • Apply meta-analysis to aggregate data from multiple sources and identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.